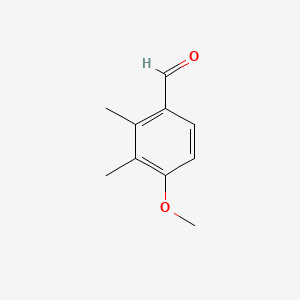

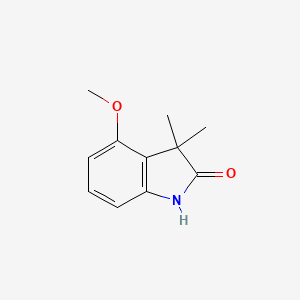

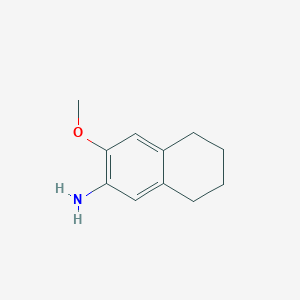

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Übersicht

Beschreibung

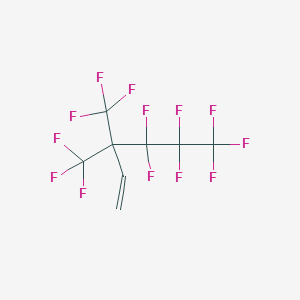

“4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one” is a chemical compound with the molecular formula C11H13NO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one” include a molecular weight of 207.226 Da, a density of 1.3±0.1 g/cm3, a boiling point of 362.5±52.0 °C at 760 mmHg, and a flash point of 173.0±30.7 °C .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Structural Studies

- Weak Intermolecular Interactions : 4-Methoxy derivatives form unusually steady intermolecular sandwich-like complexes, stabilized by weak CH…n (OC) hydrogen bonds and π–π stacking, influencing the crystal packing arrangement and the physical and chemical properties of the compounds (Khrustalev, Krasnov, & Timofeeva, 2008).

- Corrosion Inhibition : Schiff base derivatives of 4-Methoxy compounds exhibit inhibitory action against the corrosion of steel in acidic solutions, demonstrating superior corrosion inhibition compared to some individual components (Emregül & Hayvalı, 2006).

Chemical Properties and Synthesis

- C-H…O and C-H…π Interactions : Substituted 4-ketotetrahydroindoles exhibit stabilization via intermolecular C-H…O and C-H…π interactions, forming different molecular motifs (Choudhury, Nagarajan, & Guru Row, 2004).

- Antimicrobial Properties : Schiff base compounds of 4-Methoxy compounds demonstrate significant antimicrobial activity against various bacteria and fungi, with their structures and activities investigated through various spectroscopic methods and computational studies (Obasi et al., 2016).

Molecular Synthesis and Applications

- Molecular Synthesis : 4-Methoxy compounds are involved in various synthesis processes, including the formation of novel compounds and substances with potential applications in materials science and pharmacology, demonstrating diverse chemical reactivity and the ability to form complex molecular structures (Ardeme et al., 2021).

Zukünftige Richtungen

Indole derivatives, including “4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological activity evaluation of this compound.

Eigenschaften

IUPAC Name |

4-methoxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9-7(12-10(11)13)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMVHQUBMARWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2OC)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)